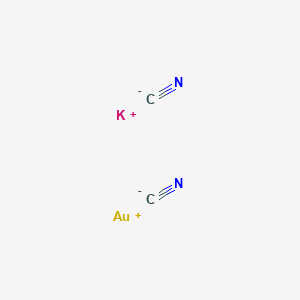

Potassium dicyanoaurate

Description

Properties

CAS No. |

13967-50-5 |

|---|---|

Molecular Formula |

C2AuKN2 |

Molecular Weight |

288.10 g/mol |

IUPAC Name |

potassium;gold(1+);dicyanide |

InChI |

InChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1 |

InChI Key |

XTFKWYDMKGAZKK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[K+].[Au+] |

Canonical SMILES |

[C-]#N.[C-]#N.[K+].[Au+] |

Related CAS |

14950-87-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Potassium Dicyanoaurate(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium dicyanoaurate(I) (KAu(CN)₂), a compound of significant interest in materials science, catalysis, and as a precursor in the synthesis of gold-based therapeutics. This document details the crystallographic parameters, experimental protocols for its synthesis and structural determination, and a logical workflow for its analysis.

Introduction

This compound(I), a white crystalline solid, is a coordination compound consisting of potassium cations (K⁺) and linear dicyanoaurate(I) anions ([Au(CN)₂]⁻).[1] In its solid state, the arrangement of these ions forms a well-defined crystal lattice. Understanding the precise three-dimensional structure of this compound is crucial for elucidating its physical and chemical properties, which in turn underpins its various applications. X-ray crystallography has been the primary technique for determining the atomic arrangement within the crystal.[2] The dicyanoaurate anion typically exhibits a linear geometry, a characteristic feature of two-coordinate gold(I) complexes.[1][2]

Crystallographic Data

The crystal structure of this compound(I) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the trigonal system, with the rhombohedral space group R3.[1][2] This arrangement consists of alternating layers of linear [Au(CN)₂]⁻ anions and K⁺ cations.[3] Below is a summary of the key crystallographic data.

Lattice Parameters

The lattice parameters for the rhombohedral unit cell of this compound(I) have been reported with slight variations in the literature.

| Parameter | Value (Rosenzweig & Cromer, 1959) | Value (Wikipedia) |

| Crystal System | Trigonal (Rhombohedral) | Rhombohedral |

| Space Group | R3 | R3 |

| a (Å) | 9.74 | 7.28 |

| c (Å) | - | 26.36 |

| α (°) | 43.9 | - |

| Volume (ų) | - | 1209.9 |

| Z | - | 9 |

Note: The lattice constants from Wikipedia are for the hexagonal setting of the rhombohedral lattice, while the data from Rosenzweig & Cromer is for the rhombohedral setting.

Atomic Coordinates and Bond Details

The structure is characterized by the linear [Au(CN)₂]⁻ anion, where the gold atom is coordinated to two carbon atoms from the cyanide ligands.

| Bond | Bond Length (Å) |

| Au-C | 2.12 (± 0.14)[2] |

| C-N | 1.17 (± 0.20)[2] |

| Angle | Angle (°) |

| C-Au-C | ~180[3] |

| Au-C-N | 172.8 (± 7.5)[2] |

Note: The original study by Rosenzweig & Cromer noted large temperature factors for the carbon and nitrogen atoms, which may affect the precision of their positions and the derived bond lengths and angles.

Experimental Protocols

Synthesis and Single Crystal Growth of this compound(I)

Detailed experimental protocols for the growth of large, high-quality single crystals of this compound(I) suitable for X-ray diffraction are not extensively reported in recent literature. However, based on its known properties and general crystallographic practices, a suitable method can be outlined. The synthesis generally involves the reaction of a gold(I) salt with an excess of potassium cyanide.[2]

Materials:

-

Gold(I) chloride (AuCl) or another suitable gold(I) salt

-

Potassium cyanide (KCN)

-

Distilled or deionized water

-

Ethanol (B145695) (optional, as an anti-solvent)

Procedure:

-

Synthesis of KAu(CN)₂ Solution: In a well-ventilated fume hood, dissolve a stoichiometric amount of gold(I) chloride in an aqueous solution containing a slight excess of potassium cyanide. The reaction is: AuCl + 2KCN → K[Au(CN)₂] + KCl.

-

Filtration: Filter the resulting solution to remove any insoluble impurities. A fine porosity filter paper or a syringe filter can be used.

-

Single Crystal Growth by Slow Evaporation:

-

Place the filtered solution in a clean crystallizing dish or beaker.

-

Cover the container with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent at room temperature.

-

Place the setup in a vibration-free location.

-

Monitor the container over several days to weeks for the formation of single crystals.

-

-

Single Crystal Growth by Slow Cooling:

-

Gently heat the filtered solution to increase the solubility of KAu(CN)₂ and create a saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature in a Dewar flask or an insulated container.

-

Crystal formation should occur as the solution cools and becomes supersaturated.

-

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully decant the mother liquor. The crystals can be gently washed with a small amount of cold distilled water or ethanol and then dried on a filter paper.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general procedure for the determination of the crystal structure of this compound(I) using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of KAu(CN)₂ is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection:

-

The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal decay.

-

The unit cell parameters are determined from a preliminary set of diffraction spots.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames with appropriate exposure times.

-

-

Data Reduction:

-

The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

The data is then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Au and K).

-

The remaining non-hydrogen atoms (C and N) are located from the difference Fourier maps.

-

The structural model is then refined by least-squares methods, minimizing the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

-

The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

-

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound(I).

Caption: Workflow for KAu(CN)₂ crystal structure determination.

Logical Relationship of Crystallographic Parameters

The following diagram illustrates the relationship between the fundamental crystallographic parameters of this compound(I).

Caption: Relationship of KAu(CN)₂ crystallographic parameters.

References

In-Depth Technical Guide: Solubility of Potassium Dicyanoaurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dicyanoaurate(I), with the chemical formula K[Au(CN)₂], is a key compound in various industrial and research applications, including electroplating, synthesis of gold nanoparticles, and as a precursor for other gold compounds.[1][2] For researchers and professionals in drug development, understanding the solubility of this compound in organic solvents is crucial for formulation, purification, and the design of delivery systems. While readily soluble in water, its behavior in organic media is less documented. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility in organic solvents, and a visual representation of the experimental workflow.

Solubility Profile of this compound

Existing literature consistently describes the solubility of this compound in qualitative terms. It is readily soluble in water, with a reported quantitative solubility of approximately 140 g/L at 20°C.[3][4] In contrast, its solubility in organic solvents is generally limited.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Classification | Quantitative Data (at 20-25°C) |

| Water | Readily Soluble | ~140 g/L[3][4] |

| Alcohols (general) | Sparingly Soluble | Data not available |

| Ethanol | Sparingly Soluble | Data not available |

| Methanol | Sparingly Soluble | Data not available |

| Acetone | Insoluble | Data not available |

| Ether | Insoluble | Data not available |

Experimental Protocol for Determining Solubility in Organic Solvents

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[5][6]

Materials and Equipment

-

This compound(I) (99%+ purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethylformamide, dimethyl sulfoxide), analytical grade

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.22 µm pore size)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried this compound residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the dish and solution minus the final constant mass of the dish and residue.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Relevance in Drug Development

While specific signaling pathways involving this compound in a therapeutic context are not well-defined in publicly available literature, gold compounds, in general, are known to exert cytotoxic effects on cancer cells. The proposed mechanisms of action for various gold complexes often involve the inhibition of key enzymes like thioredoxin reductase, which is crucial for cellular redox balance, and the induction of mitochondrial-mediated apoptosis. The lipophilicity and cellular uptake of these compounds, which are influenced by their solubility in organic environments, are critical determinants of their biological activity. Therefore, understanding the solubility of this compound in different organic solvents is a fundamental first step in exploring its potential as a therapeutic agent or as a component in a drug delivery system.

References

- 1. This compound(I) 98 13967-50-5 [sigmaaldrich.com]

- 2. This compound(I) | 554-07-4 [amp.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. carlroth.com [carlroth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of the Dicyanoaurate(I) Anion

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a highly stable, linear gold(I) complex that serves as a cornerstone in various fields, from hydrometallurgy to materials science.[1][2] Its significance is most pronounced in the electrochemical extraction of gold from ores (cyanidation) and in the electrodeposition of high-purity gold films for electronics and sensor technology.[1][3] Structurally, the [Au(CN)₂]⁻ anion features a central gold(I) ion linearly coordinated to two cyanide ligands via the carbon atoms (N≡C-Au-C≡N).[1] This strong ligand-field stabilization contributes to its high stability in aqueous solutions.[1]

For researchers in materials science, understanding its electrochemical behavior is paramount for controlling the morphology and purity of deposited gold nanostructures.[1] For professionals in drug development, the dicyanoaurate anion is relevant as it has been identified as a pharmacologically active human metabolite of certain anti-rheumatic gold-thiolate drugs.[4] This guide provides a comprehensive overview of the core electrochemical properties of the dicyanoaurate anion, detailed experimental protocols for its analysis, and its relevance in applied science.

Core Electrochemical Properties and Data

The electrochemical behavior of the dicyanoaurate anion is primarily characterized by its reduction to metallic gold. This process is fundamental to its applications in electroplating and gold recovery.

Thermodynamic Potential

The tendency of the dicyanoaurate anion to be reduced is quantified by its standard reduction potential (E°).[5] This value provides a thermodynamic benchmark for the reaction under standard conditions (298 K, 1 atm, 1 M concentration).[5]

| Half-Reaction | Standard Reduction Potential (E°) vs. SHE | Reference |

| [Au(CN)₂]⁻ + e⁻ ⇌ Au(s) + 2CN⁻ | -0.61 V | [6] |

This negative potential indicates that the dicyanoaurate complex is thermodynamically stable and requires an applied potential to drive the reduction to metallic gold. The position of gold in the electrochemical series is significantly altered in cyanide solutions due to the formation of this highly stable complex ion.[7]

Electrochemical Reduction Mechanism

The electroreduction of [Au(CN)₂]⁻ is not a simple, single-step electron transfer. Studies using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) have shown a more complex, multi-step mechanism that is highly dependent on the electrode potential.[6][8] The process generally involves the adsorption of gold-cyanide species onto the electrode surface prior to the final electron transfer and deposition of metallic gold.[6][8]

A commonly proposed mechanism, particularly in acidic solutions, involves two main pathways depending on the applied potential[6]:

-

Adsorption-Reduction Pathway (at potentials of -0.5 V to -0.9 V): This involves an initial adsorption step followed by electron transfer.

-

[Au(CN)₂]⁻ → (AuCN)ads + CN⁻

-

(AuCN)ads + e⁻ → (AuCN⁻)ads

-

(AuCN⁻)ads + H⁺ → Au(s) + HCN

-

-

Direct Discharge Pathway (at potentials from -1.1 V): At more negative potentials, a direct reduction of the complex is believed to occur.

-

[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻

-

The following diagram illustrates the generalized electrochemical pathway for gold deposition from the dicyanoaurate anion.

Experimental Protocol: Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties of the dicyanoaurate anion.[9][10] It provides critical information on reduction potentials, reaction kinetics, and the stability of intermediates.[11]

Materials and Equipment

-

Electrochemical Cell: Standard three-electrode glass cell.[12]

-

Working Electrode (WE): Glassy carbon, platinum, or gold electrode.[11][12]

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).[11]

-

Counter Electrode (CE): Platinum wire or graphite (B72142) rod.[11][12]

-

Potentiostat/Galvanostat: Capable of performing CV scans.

-

Reagents:

-

Potassium dicyanoaurate(I) (K[Au(CN)₂])

-

Supporting Electrolyte (e.g., 0.1 M potassium nitrate, or a buffered solution like an oxalate (B1200264) buffer at pH 4.5).[6]

-

High-purity water (e.g., Milli-Q).

-

Inert gas (high-purity nitrogen or argon) for deoxygenation.[11]

-

-

Polishing Kit: Alumina (B75360) slurry and polishing pads for WE pretreatment.[11]

Experimental Workflow

The following diagram outlines the standard workflow for a cyclic voltammetry experiment.

Detailed Procedure

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with deionized water, and dry.[11]

-

Solution Preparation: Prepare a solution of K[Au(CN)₂] (e.g., 5-10 mM) in the chosen supporting electrolyte.

-

Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is close to the working electrode surface.[12]

-

Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.[11]

-

Background Scan: Run a CV scan on the supporting electrolyte alone to establish the background current within the potential window.

-

Sample Scan: Perform the CV scan on the K[Au(CN)₂] solution. A typical potential window might be from +0.2 V to -1.5 V vs. Ag/AgCl, with a scan rate of 50-100 mV/s.[6]

-

Data Analysis: Analyze the resulting voltammogram to identify cathodic peaks corresponding to the reduction of the gold complex and any corresponding anodic peaks from the stripping of deposited gold on the reverse scan.

Factors Influencing Electrochemical Behavior

The electrochemical properties of dicyanoaurate are sensitive to several experimental parameters.

| Factor | Effect | References |

| pH | Affects the stability of the complex and the availability of protons for subsequent reactions (e.g., formation of HCN). Weakly acidic conditions (e.g., pH 4.5) are often used in plating baths.[6][13] | [6][13] |

| Temperature | Generally increases reaction rates and diffusion coefficients, leading to higher peak currents in CV. Can also affect the stability of electrolytes and electrode materials at high values.[14][15] | [14][15] |

| Supporting Electrolyte | The nature and concentration of the electrolyte affect the solution's conductivity and the structure of the electrochemical double layer, influencing reaction kinetics. | |

| Additives (e.g., Pb²⁺) | Trace amounts of heavy metal ions like Pb²⁺ can act as catalysts or depolarizers, lowering the activation energy for electron transfer and improving the quality of the deposited gold layer.[6][8] | [6][8] |

Relevance to Drug Development

While primarily known for its industrial applications, the dicyanoaurate anion holds specific relevance for drug development professionals. Several gold(I)-thiolate compounds (e.g., auranofin, sodium aurothiomalate) are used as anti-rheumatic drugs. In vivo, these drugs can be metabolized to form the dicyanoaurate anion.[4]

This metabolic conversion occurs at sites of inflammation where neutrophils are present. The enzyme myeloperoxidase (MPO), produced by neutrophils, generates hydrogen cyanide (HCN) from thiocyanate (B1210189) (SCN⁻), which then reacts with the gold drug to form [Au(CN)₂]⁻.[4] The resulting aurocyanide is a stable, pharmacologically active metabolite that may contribute to both the therapeutic and toxic effects of the parent gold drug.[4] It may also participate in a redox cycle, being oxidized to the gold(III) complex [Au(CN)₄]⁻ and then reduced back by endogenous thiols.[4]

Understanding the electrochemical properties of [Au(CN)₂]⁻ is therefore crucial for elucidating the mechanism of action, cellular uptake, and redox behavior of this important class of therapeutic agents. Its stability and electrochemical signature can be used in analytical methods to track the metabolism of gold-based drugs.

References

- 1. This compound | Gold Electrodeposition & Synthesis [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurocyanide, dicyano-aurate (I), a pharmacologically active metabolite of medicinal gold complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Metal's Electrochemistry of Cyanide Solutions - 911Metallurgist [911metallurgist.com]

- 8. Kinetics of the Electrochemical Reduction of Dicyanoaurate | Scilit [scilit.com]

- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Disentangling Multiple pH-Dependent Factors on the Hydrogen Evolution Reaction at Au(111) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Luminescence Quantum Yield of Potassium Dicyanoaurate(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescence quantum yield of potassium dicyanoaurate(I) (K[Au(CN)₂]), a compound of interest for various applications due to its unique photophysical properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying photophysical processes.

Introduction to the Luminescence of this compound(I)

This compound(I) exhibits strong photoluminescence, particularly in concentrated solutions and in the solid state. This luminescence is not an intrinsic property of the individual [Au(CN)₂]⁻ anion but arises from the formation of excited-state oligomers, or excimers and exciplexes, through aurophilic interactions (Au···Au) between adjacent dicyanoaurate ions. The emission properties, including wavelength and intensity, are highly sensitive to environmental factors such as concentration, solvent, temperature, and the presence of different cations.

The luminescence is generally characterized by a large Stokes shift and is attributed to phosphorescence from the lowest triplet excited state (T₁) of these oligomers. In the excited state, aurophilic bonds are significantly strengthened, leading to a more compact and rigid structure, which in turn influences the radiative and non-radiative decay pathways.

Quantitative Luminescence Data

Table 1: Luminescence Quantum Yield of Dicyanoaurate(I) Salts

| Compound | Condition | Emission Maximum (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| (Me₄N)₃[Au(CN)₂]₂Cl | 77 K | 430 | ~ 1.0 |

| Et₄N[Au(CN)₂] | 77 K | 400 | ~ 1.0 |

Data sourced from literature reports on analogous dicyanoaurate(I) salts.

At room temperature, the luminescence quantum yield is expected to be lower than the near-unity values observed at 77 K. This is due to increased non-radiative decay pathways, such as vibrational relaxation and quenching by molecular oxygen, which are more prevalent at higher temperatures. Solid-state samples of gold(I)-containing crystals are often described as bright emitters at room temperature, suggesting that the quantum yield can still be significant under these conditions.

Experimental Protocols for Quantum Yield Determination

The determination of the luminescence quantum yield of solid-state samples like this compound(I) can be performed using two primary methods: the absolute method and the relative (or comparative) method.

This method directly measures the ratio of emitted to absorbed photons and is the most accurate technique for determining the quantum yield of solid samples.

Instrumentation:

-

Fluorometer equipped with an integrating sphere

-

Excitation source (e.g., Xenon lamp with a monochromator)

-

Detector (e.g., CCD or PMT)

-

Sample holder for powdered solids

Procedure:

-

Sample Preparation: The this compound(I) sample should be in the form of a fine, uniformly packed powder to ensure consistent scattering and absorption.

-

Measurement of the Excitation Profile (Empty Sphere): The integrating sphere is left empty, and the excitation light is directed into the sphere. The detector records the spectral profile of the scattered excitation light.

-

Measurement of the Excitation Profile (Sample in Sphere): The powdered sample is placed in the integrating sphere, and the excitation light is directed onto it. The detector records the spectral profile of the unabsorbed, scattered excitation light.

-

Measurement of the Emission Spectrum: With the sample in the integrating sphere, the detector records the luminescence emission spectrum of the sample.

-

Calculation: The quantum yield (Φ) is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the absorbed light (determined from the difference between the empty sphere and sample-in-sphere excitation profiles).

This method involves comparing the luminescence of the sample to that of a standard with a known quantum yield.

Instrumentation:

-

Standard fluorometer

-

Solid sample holder

Procedure:

-

Selection of a Standard: A solid-state luminescence standard with a known and stable quantum yield and with absorption and emission properties as close as possible to the sample should be chosen. For blue-emitting gold(I) complexes, a common standard is quinine (B1679958) sulfate (B86663) in a solid matrix.

-

Sample and Standard Preparation: Both the this compound(I) sample and the standard are prepared as fine powders and mounted in the solid sample holder.

-

Measurement of Absorbance: The absorbance of both the sample and the standard at the excitation wavelength is measured. For solid samples, this is often done using diffuse reflectance spectroscopy.

-

Measurement of Emission Spectra: The emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the medium (for solids, this is often assumed to be similar and the term is sometimes omitted).

Photophysical Pathway of Luminescence

The luminescence of this compound(I) is a multi-step process that is initiated by the absorption of a photon and culminates in the emission of light from an excited oligomeric species. The key steps are visualized in the following diagrams.

Conclusion

The luminescence of this compound(I) is a complex process governed by the formation of excited-state oligomers through aurophilic interactions. While a precise room-temperature quantum yield for K[Au(CN)₂] is not well-documented, analogous compounds exhibit near-unity quantum yields at low temperatures, indicating a highly efficient emission process under conditions that minimize non-radiative decay. The experimental protocols outlined in this guide provide a framework for the accurate determination of the luminescence quantum yield of this and related materials. Further research to quantify the room-temperature quantum yield of K[Au(CN)₂] would be valuable for its application in areas such as sensing, imaging, and materials science.

A Technical Guide to the Historical and Modern Synthesis of Potassium Dicyanoaurate(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the synthesis of potassium dicyanoaurate(I) (K[Au(CN)₂]), a compound of significant interest in materials science, electrochemistry, and as a precursor for therapeutic agents. We delve into the historical development of its synthesis, from the foundational Elsner's equation, pivotal to the gold mining industry, to modern laboratory and industrial electrolytic processes. Detailed experimental protocols for key synthesis methods are presented, alongside quantitative data to allow for comparative analysis. Furthermore, this guide explores the interaction of the dicyanoaurate(I) anion with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a critical biological interaction with implications for drug development. Visualizations of experimental workflows and the proposed mechanism of CFTR channel inhibition are provided to enhance understanding.

Introduction

This compound(I), also known as potassium aurocyanide or gold potassium cyanide, is a coordination compound with the formula K[Au(CN)₂]. It is a colorless, water-soluble salt that has been a cornerstone of gold chemistry for over a century.[1][2] Its primary applications are in gold electroplating, where it is prized for its ability to deposit uniform and highly pure gold layers, and as a precursor in the synthesis of other gold compounds, including nanoparticles and organogold complexes used in catalysis.[3][4] In recent years, the biological activities of gold compounds have garnered increasing attention, and the dicyanoaurate(I) ion has been identified as a modulator of ion channel function, opening new avenues for its application in drug development.[2][4]

This guide aims to provide a detailed technical resource for researchers and professionals, covering the historical context, synthesis methodologies, and a key biological interaction of this compound(I).

Historical Perspective: The Dawn of Gold Cyanidation

The history of this compound synthesis is inextricably linked with the large-scale extraction of gold. In the 1840s, the foundational chemistry for the cyanidation process was established through the work of Elsner, Bagration, and Faraday, who determined the stoichiometry of the soluble gold cyanide complex.[5] This led to the development of the MacArthur-Forrest process in the late 19th century, which revolutionized the gold mining industry by providing an efficient method to extract gold from low-grade ores.[5]

The core of this process is the reaction of elemental gold with an alkali metal cyanide, typically potassium or sodium cyanide, in the presence of an oxidizing agent, which is atmospheric oxygen. This reaction, known as the Elsner Equation, is as follows:

4 Au + 8 KCN + O₂ + 2 H₂O → 4 K[Au(CN)₂] + 4 KOH [5]

In this electrochemical process, gold is oxidized to Au(I) and forms the stable, water-soluble dicyanoaurate(I) anion, [Au(CN)₂]⁻.[5] This process remains a dominant method for gold extraction worldwide.

Synthesis Methodologies

The synthesis of this compound(I) can be broadly categorized into three main approaches: the traditional cyanidation of elemental gold, laboratory-scale synthesis from gold(I) salts, and industrial electrolytic methods.

Gold Cyanidation (MacArthur-Forrest Process)

This industrial-scale process involves the leaching of finely ground gold-containing ore with a dilute solution of potassium cyanide.

Experimental Protocol:

-

Ore Preparation: Gold ore is crushed and finely ground to increase the surface area for leaching.

-

Leaching: The powdered ore is mixed with a dilute aqueous solution of potassium cyanide (typically 0.01-0.05% KCN). The pH of the solution is maintained between 10 and 11 using lime (CaO) to prevent the formation of highly toxic hydrogen cyanide gas.

-

Aeration: The slurry is aerated by bubbling compressed air through it to provide the necessary oxygen for the dissolution of gold according to the Elsner Equation.

-

Separation: The resulting solution containing the soluble this compound(I) is separated from the ore residue by filtration and washing.

-

Isolation (optional for this guide): The gold is typically recovered from the solution by adsorption onto activated carbon or by precipitation with zinc dust. For the synthesis of pure this compound(I), the solution would be concentrated and the salt crystallized.

Laboratory-Scale Synthesis from Gold(I) Halides

For research and small-scale applications requiring high purity, this compound(I) is often synthesized by the reaction of a gold(I) halide, such as gold(I) chloride or bromide, with potassium cyanide.[2][5]

Experimental Protocol:

-

Preparation of Gold(I) Halide: Gold(I) chloride (AuCl) can be prepared by the thermal decomposition of gold(III) chloride (AuCl₃).

-

Reaction: A stoichiometric excess of potassium cyanide is dissolved in deionized water. The gold(I) halide is then slowly added to the potassium cyanide solution with constant stirring. The reaction is a salt metathesis and complexation: AuCl + 2 KCN → K[Au(CN)₂] + KCl [5]

-

Purification: The resulting solution is filtered to remove any unreacted starting material or impurities.

-

Crystallization: The pure this compound(I) is obtained by slow evaporation of the solvent or by the addition of a miscible organic solvent in which the product is insoluble, such as ethanol.[6] The resulting crystals are collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.

Electrolytic Synthesis

Modern industrial production of high-purity this compound(I) often employs an electrochemical process. This method involves the anodic dissolution of metallic gold in a potassium cyanide electrolyte.[7][8] This approach offers excellent control over the purity of the final product.

Experimental Protocol (based on patent literature):

-

Electrolytic Cell Setup: An electrolytic cell is constructed with a high-purity gold anode and an inert cathode (e.g., platinum or stainless steel). The anode and cathode compartments are separated by an ion-exchange membrane to prevent the deposition of gold at the cathode.

-

Electrolyte Preparation: The anolyte consists of an aqueous solution containing potassium cyanide and this compound(I). The catholyte is typically a solution of potassium hydroxide.

-

Electrolysis: A direct current is passed through the cell, causing the gold anode to dissolve and form dicyanoaurate(I) ions in the anolyte.

-

Concentration and Crystallization: The concentration of this compound(I) in the anolyte increases as the electrolysis proceeds. The concentrated solution is then cooled to induce crystallization of the product.

-

Product Recovery: The crystalline this compound(I) is separated by filtration, washed, and dried.

Quantitative Data Presentation

The following table summarizes key quantitative parameters for the electrolytic synthesis of this compound(I) as described in patent literature.

| Parameter | Value | Reference |

| Current Density | 1 to 10 mA/cm² | [7] |

| (preferably 3 to 7 mA/cm²) | [7] | |

| Anolyte Composition | ||

| Potassium Cyanide (KCN) | 5 to 50 g/L | [7] |

| (preferably 12 to 30 g/L) | [7] | |

| This compound (K[Au(CN)₂]) | 5 to 100 g/L | [7] |

| (preferably 20 to 60 g/L) | [7] | |

| Temperature | 20 to 50 °C | [7] |

| (preferably 35 to 45 °C) | [7] | |

| Dissolution Rate (Example) | 86.5% | [9] |

| Purity (Typical) | >99% | [10][11] |

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the Gold Cyanidation Process.

Caption: Workflow for Laboratory Synthesis from Gold(I) Chloride.

Caption: Workflow for Electrolytic Synthesis.

Biological Signaling Pathway

While not a classical signaling pathway, the interaction of the dicyanoaurate(I) anion with the CFTR chloride channel represents a significant biological modulation.

Caption: Dicyanoaurate(I) Inhibition of the CFTR Chloride Channel.

Biological Interactions: Inhibition of the CFTR Chloride Channel

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, and its dysfunction is the cause of cystic fibrosis. Research has shown that the dicyanoaurate(I) anion, [Au(CN)₂]⁻, exhibits multiple inhibitory effects on the CFTR chloride channel.[4] This interaction is of significant interest to drug development professionals exploring ion channel modulators.

The proposed mechanism of inhibition involves the dicyanoaurate(I) anion acting as a pore blocker. Due to its linear and rigid structure, it is hypothesized that the anion can enter the external vestibule of the CFTR channel and physically occlude the pore, thereby preventing the passage of chloride ions. This inhibitory action is voltage-dependent, suggesting that the anion is driven into the pore by the transmembrane electrical field.

The study of this interaction provides a basis for the rational design of novel ion channel inhibitors. Understanding how small molecules like the dicyanoaurate(I) anion can modulate the function of complex transmembrane proteins is a critical area of research in the development of new therapeutics for a variety of channelopathies.

Conclusion

The synthesis of this compound(I) has a rich history rooted in the economic imperative of gold extraction. From the macroscopic scale of industrial cyanidation to the precision of modern electrolytic methods and the finesse of laboratory synthesis, the production of this compound has evolved significantly. This guide has provided a detailed overview of these methods, complete with experimental protocols and quantitative data to aid researchers in their work.

Furthermore, the exploration of the biological activity of the dicyanoaurate(I) anion, specifically its ability to inhibit the CFTR chloride channel, highlights the expanding relevance of this seemingly simple inorganic salt. For drug development professionals, the study of such interactions opens up new possibilities for the design of targeted therapeutics. The continued investigation into the synthesis and application of this compound(I) and its derivatives promises to yield further innovations in both materials science and medicine.

References

- 1. grokipedia.com [grokipedia.com]

- 2. palmercruz.com [palmercruz.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 氰金(I)酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | Gold Electrodeposition & Synthesis [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. DE3800546C1 - Method for preparing this compound - Google Patents [patents.google.com]

- 8. JPH06192866A - Production of this compound - Google Patents [patents.google.com]

- 9. JP3202375B2 - Method for producing this compound - Google Patents [patents.google.com]

- 10. strem.com [strem.com]

- 11. CAS 13967-50-5: this compound (I) | CymitQuimica [cymitquimica.com]

Theoretical Modeling of Dicyanoaurate(I) Complexes: A Technical Guide

Abstract: The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a linear coordination complex of significant interest, primarily due to its central role in gold cyanidation for extracting gold from ore. Understanding its structural, electronic, and spectroscopic properties is crucial for optimizing existing industrial processes and for the rational design of new chemical systems, including novel therapeutic agents and functional materials. Theoretical modeling, predominantly through Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of this complex at an atomic level. This technical guide provides an in-depth overview of the theoretical modeling of the dicyanoaurate(I) complex, summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts for researchers, scientists, and professionals in drug development.

Introduction

The dicyanoaurate(I) ion, [Au(CN)₂]⁻, is the primary soluble gold species formed during the cyanidation process, the most common hydrometallurgical technique for gold extraction. The underlying chemistry involves the oxidation of elemental gold in the presence of cyanide ions, typically from sodium or potassium cyanide. Beyond its industrial importance, the dicyanoaurate complex serves as a fundamental building block in coordination chemistry and has been investigated for its potential role as a metabolite of gold-based drugs.

Computational chemistry provides indispensable insights into the nature of the dicyanoaurate ion, complementing experimental data by predicting geometries, vibrational frequencies, and electronic properties. These theoretical approaches allow for a systematic analysis of the bonding and reactivity, which is often challenging to probe directly through experimental means alone.

Molecular Structure and Bonding

Theoretical calculations consistently predict a linear and symmetric structure for the isolated dicyanoaurate(I) anion, belonging to the D∞h point group.[1] This linearity has been confirmed by X-ray crystallography of its salts.[1] The bonding is characterized by strong covalent interactions between the gold(I) center and the carbon atoms of the two cyanide ligands.

Geometric Parameters

Density Functional Theory (DFT) calculations have been employed to determine the optimized geometric parameters of the [Au(CN)₂]⁻ complex. The key bond lengths are summarized in the table below. The Au-C bond is notably short, indicating a strong covalent interaction.[1]

| Parameter | Description | Calculated Value (Å) | Method/Source |

| r(Au-C) | Gold-Carbon bond length | 1.987 | TPSSh/aug-cc-pVTZ[1] |

| r(C-N) | Carbon-Nitrogen bond length | 1.17 - 1.18 | DFT (in TlAu(CN)₂)[2] |

| ∠(C-Au-C) | Carbon-Gold-Carbon bond angle | 180° | D∞h symmetry[1] |

| ∠(Au-C-N) | Gold-Carbon-Nitrogen bond angle | 180° | D∞h symmetry[1] |

Electronic Structure and Charge Distribution

Wavefunction analysis and charge population studies reveal the nature of bonding and electron distribution within the complex. Natural Resonance Theory (NRT) analysis indicates a significant covalent contribution to the Au-C bond.[1] Various charge analysis methods (Hirshfeld, ADCH, CM5) consistently show that the gold atom carries a minimal charge, while the overall negative charge of the anion is predominantly distributed on the cyanide ligands. This charge distribution is crucial for understanding the complex's interactions with its environment, such as solvation and the formation of intermolecular bonds.

Computational Methodologies

The theoretical investigation of dicyanoaurate complexes predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are used to solve the electronic structure of the complex, from which various properties can be derived. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.

-

Functionals: A range of functionals have been successfully applied, including:

-

Hybrid Functionals: B3LYP, PBE0, TPSSh, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often providing high accuracy for molecular properties.

-

GGA (Generalized Gradient Approximation) Functionals: PBE, which is computationally efficient and widely used for solid-state and periodic systems.

-

-

Basis Sets: To accurately describe the electron density, particularly for the heavy gold atom, high-quality basis sets are required.

-

Pople-style basis sets: 6-31G*, 6-311+G** are common for lighter atoms (C, N).

-

Dunning's correlation-consistent basis sets: aug-cc-pVTZ provides a robust description.

-

Relativistic Effects: For gold, relativistic effects are significant. These are typically handled using effective core potentials (ECPs), such as the Los Alamos ECP (e.g., LANL2DZ), or through relativistic Hamiltonians (e.g., ZORA).

-

Typical Computational Workflow

A standard theoretical study of the [Au(CN)₂]⁻ complex involves a sequential workflow. First, the molecular geometry is optimized to find the lowest energy structure. Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman). Finally, further single-point calculations can be performed to analyze electronic properties like molecular orbitals and charge distribution.

References

The Coordination Chemistry of Potassium Dicyanoaurate(I): A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Potassium dicyanoaurate(I), K[Au(CN)₂], is a coordination compound of significant interest across various scientific disciplines, from materials science to medicine. Its unique properties, including high stability in aqueous solutions and the linear geometry of the [Au(CN)₂]⁻ anion, make it a versatile precursor for the synthesis of gold-based materials and a valuable component in electrochemical applications. This technical guide provides a comprehensive overview of the coordination chemistry of this compound(I), focusing on its synthesis, structure, reactivity, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Physicochemical and Structural Properties

This compound(I) is a white, crystalline solid that is highly soluble in water and sparingly soluble in ethanol (B145695).[1][2] The defining feature of this compound is the linear dicyanoaurate(I) anion, [NC-Au-CN]⁻, where a gold(I) cation is coordinated to two cyanide ligands.[1][3] This linearity has been confirmed by X-ray crystallography.[3]

Table 1: Physical and Chemical Properties of this compound(I)

| Property | Value | Reference(s) |

| Chemical Formula | K[Au(CN)₂] | [1] |

| Molar Mass | 288.10 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 3.45 g/cm³ | [1] |

| Solubility in Water | 14.3 g/100 mL | [1] |

| Gold Content | ~68% by weight | [1] |

Table 2: Crystallographic Data for this compound(I)

| Parameter | Value | Reference(s) |

| Crystal System | Rhombohedral | [4] |

| Space Group | R3 | [1][4] |

| a (Å) | 9.74 | [4] |

| α (°) | 43.9 | [4] |

| Au-C bond length (Å) | 2.12 ± 0.14 | [4] |

| C-N bond length (Å) | 1.17 ± 0.20 | [4] |

| K-N distance (Å) | 2.78 (average) | [4] |

| Au-C-N angle (°) | 172.8 ± 7.5 | [4] |

Synthesis of this compound(I)

The synthesis of this compound(I) can be achieved through several routes, both on an industrial and laboratory scale. The choice of method often depends on the starting material, desired purity, and scale of the reaction.

Industrial Production: The Cyanidation of Gold

The primary industrial method for producing this compound(I) is through the cyanidation of elemental gold, a process central to the gold mining industry.[5] This process, described by the Elsner Equation, involves the oxidation of gold in the presence of potassium cyanide and an oxidant, typically oxygen from the air.[5]

Logical Workflow for Industrial Gold Cyanidation

Laboratory Synthesis

In a laboratory setting, this compound(I) can be synthesized from gold(I) salts or through the electrochemical dissolution of metallic gold.

This method involves the reaction of a gold(I) salt, such as gold(I) chloride (AuCl), with an excess of potassium cyanide.[5]

Materials:

-

Gold(I) chloride (AuCl)

-

Potassium cyanide (KCN)

-

Distilled water

-

Ethanol (for precipitation)

Procedure:

-

Dissolution of KCN: In a well-ventilated fume hood, dissolve a twofold molar excess of potassium cyanide in distilled water with stirring. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.

-

Reaction: Slowly add gold(I) chloride powder to the stirred potassium cyanide solution. The reaction is a salt metathesis and complexation: AuCl + 2KCN → K[Au(CN)₂] + KCl.[5]

-

Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete formation of the dicyanoaurate complex.

-

Filtration: Filter the solution to remove any unreacted starting material or insoluble impurities.

-

Precipitation: The this compound(I) can be isolated by the addition of ethanol to the aqueous solution, as it is less soluble in ethanol-water mixtures.

-

Isolation and Drying: Collect the precipitated white crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

An alternative high-purity method is the anodic dissolution of metallic gold in a potassium cyanide solution.[6]

Apparatus:

-

Electrolytic cell with a diaphragm separating the anode and cathode compartments

-

Gold anode (high purity)

-

Inert cathode (e.g., platinum or stainless steel)

-

DC power supply

-

Potassium cyanide solution (electrolyte)

Procedure:

-

Cell Setup: Place the gold anode in the anode compartment and the inert cathode in the cathode compartment of the electrolytic cell. The diaphragm is crucial to prevent the cathodic deposition of the dissolved gold.[6]

-

Electrolyte: Fill both compartments with an aqueous solution of potassium cyanide.

-

Electrolysis: Apply a controlled direct current between the anode and cathode. The gold at the anode will be oxidized and dissolve into the electrolyte, forming the [Au(CN)₂]⁻ complex.

-

Concentration and Crystallization: The concentration of K[Au(CN)₂] in the anolyte will increase over time. The product can be crystallized by cooling the concentrated solution.[6]

-

Purification: The mother liquor, after replenishment with KCN, can be reused for subsequent batches.[6]

Coordination Chemistry and Reactivity

The dicyanoaurate(I) anion is a versatile building block in coordination and supramolecular chemistry.[7] Its linear geometry and the presence of nitrogen lone pairs on the cyanide ligands allow for the formation of a wide array of multidimensional complexes and coordination polymers.[7]

Diagram: Role of K[Au(CN)₂] in Coordination Chemistry

A significant aspect of the solid-state chemistry of dicyanoaurate(I) salts is the presence of aurophilic interactions, which are weak attractive forces between gold(I) centers.[7] These interactions play a crucial role in the formation of supramolecular structures.

Applications in Research and Development

This compound(I) is a key compound in several advanced applications, primarily due to its stability and its role as a source of gold(I) ions.

Gold Electroplating

The primary industrial application of this compound(I) is in gold electroplating.[1] It serves as the source of gold ions in cyanide-based electrolytes, enabling the deposition of thin, corrosion-resistant gold layers with high electrical conductivity.[1]

Bath Composition:

-

This compound(I): Provides the gold ions for deposition.

-

Potassium Cyanide (excess): Enhances conductivity and anode corrosion.

-

Supporting Electrolyte (e.g., phosphate (B84403) or citrate (B86180) salts): Acts as a buffer and conductivity aid.

Procedure:

-

Substrate Preparation: The substrate to be plated is thoroughly cleaned and degreased to ensure good adhesion of the gold layer.

-

Plating Bath: The substrate is immersed in the gold plating bath containing this compound(I) and other additives.

-

Electrolysis: A direct current is passed through the bath, with the substrate acting as the cathode. The [Au(CN)₂]⁻ ions are reduced at the cathode, depositing a layer of metallic gold. The overall reaction is: [Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻.

-

Control of Thickness: The thickness of the gold layer is precisely controlled by the current density and the duration of the electroplating process.

Synthesis of Gold Nanomaterials

This compound(I) is a widely used precursor in the synthesis of gold nanoparticles and nanowires.[5][6] Its stability allows for controlled reduction, leading to the formation of nanomaterials with specific sizes and shapes.

Precursor for Coordination Polymers

The dicyanoaurate(I) anion is an excellent building block for the construction of coordination polymers.[7] By reacting this compound(I) with various metal salts and organic ligands, a diverse range of multidimensional structures with interesting photoluminescent and magnetic properties can be synthesized.[8] For example, the reaction with lanthanide nitrate (B79036) salts and 1,10-phenanthroline (B135089) leads to the formation of one-dimensional polymeric compounds.[8]

Spectroscopic and Thermal Properties

Table 3: Spectroscopic Data for this compound(I)

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference(s) |

| Infrared (IR) Spectroscopy | ν(C≡N) stretch | ~2140 | [9] |

| Raman Spectroscopy | ν(C≡N) stretch | ~2164 | [10] |

| UV-Vis Absorption (aqueous) | Absorption band | ~240 | [8] |

Thermal Stability

This compound(I) is stable under normal conditions but will decompose at elevated temperatures. Thermogravimetric analysis (TGA) can be used to study its decomposition profile.

Safety and Toxicology

This compound(I) is highly toxic and must be handled with extreme care.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[1] Importantly, it reacts with acids to release highly toxic hydrogen cyanide gas.[1] All work with this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound(I) is a cornerstone compound in gold coordination chemistry. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers and professionals in fields ranging from materials science and nanotechnology to the pharmaceutical industry. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in advancing scientific and technological innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. DE3800546C1 - Method for preparing this compound - Google Patents [patents.google.com]

- 4. This compound | C2AuN2.K | CID 159710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Gold Electrodeposition & Synthesis [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystal Structures of AuCN and AgCN and Vibrational Spectroscopic Studies of AuCN, AgCN, and CuCN - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of Potassium Dicyanoaurate(I)

This guide provides an in-depth analysis of the fundamental chemical properties of potassium dicyanoaurate(I), a key compound in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development, this document outlines its molecular characteristics and provides a visual representation of its structure.

Quantitative Molecular Data

This compound(I), also known as potassium gold cyanide, is an inorganic compound with significant applications in electroplating and as a precursor in the synthesis of gold-based nanomaterials.[1] A precise understanding of its molecular weight and composition is crucial for stoichiometric calculations in experimental protocols.

The compound's chemical formula is KAu(CN)₂.[1][2] It is also represented as C₂AuKN₂.[3][4][5] The molecular weight of this compound(I) is 288.10 g/mol .[2][3] This value is derived from the atomic weights of its constituent elements: potassium, gold, carbon, and nitrogen.

For clarity and comparative ease, the molecular and atomic data are summarized in the table below.

| Component | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Potassium | K | 1 | 39.098 | 39.098 |

| Gold | Au | 1 | 196.967 | 196.967 |

| Carbon | C | 2 | 12.011 | 24.022 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | KAu(CN)₂ | 288.10 |

Chemical Structure and Bonding

The structure of this compound(I) consists of a potassium cation (K⁺) and a linear dicyanoaurate(I) anion ([Au(CN)₂]⁻). In the anion, the central gold(I) ion is coordinated to two cyanide ligands. This linear geometry is characteristic of d² metal complexes.

Caption: Chemical structure of this compound(I).

References

Spectroscopic Analysis of Potassium Dicyanoaurate(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of potassium dicyanoaurate(I) (K[Au(CN)₂]). This compound is of significant interest in various fields, including materials science, catalysis, and drug development, owing to its unique chemical and physical properties. This guide details the principles, experimental protocols, and data interpretation for the spectroscopic characterization of K[Au(CN)₂], with a focus on providing actionable insights for laboratory professionals.

Introduction to this compound(I)

This compound(I) is a coordination compound featuring a linear dicyanoaurate(I) anion, [Au(CN)₂]⁻, and a potassium cation, K⁺. The linear geometry of the anion is a key structural feature that dictates its spectroscopic properties. Understanding these properties is crucial for quality control, reaction monitoring, and the development of new applications for this versatile compound.

Spectroscopic Techniques and Data

A multi-spectroscopic approach is essential for the thorough characterization of this compound(I). The following sections detail the application of key spectroscopic methods and present the expected quantitative data in a structured format.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for probing the structural integrity and bonding within the dicyanoaurate(I) anion. The linear, symmetrical structure of the [Au(CN)₂]⁻ ion results in distinct infrared and Raman active vibrational modes.

Table 1: Vibrational Frequencies of the Dicyanoaurate(I) Ion

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Activity |

| Symmetric C≡N Stretch (ν₁) | 2160 | Raman |

| Symmetric Au-C Stretch (ν₂) | 452 | Raman |

| Asymmetric C≡N Stretch (ν₃) | 2141 | Infrared |

| Asymmetric Au-C Stretch (ν₄) | 427 | Infrared |

| C-Au-C Bending (ν₅) | 305 | Infrared |

| Au-C-N Bending (ν₆) | 368 | Infrared |

| Perpendicular C-Au-C Bending (ν₇) | 100 | Raman |

Data sourced from L. H. Jones, The Journal of Chemical Physics (1957).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dicyanoaurate(I) complex. In aqueous solutions, this compound(I) exhibits characteristic absorption bands in the ultraviolet region.

Table 2: UV-Vis Absorption Maxima of Aqueous K[Au(CN)₂]

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |

| 229 nm | Not specified | Ligand-to-metal charge transfer (LMCT) |

| 239 nm | Not specified | Ligand-to-metal charge transfer (LMCT) |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements in this compound(I).

Table 3: XPS Binding Energies for this compound(I)

| Element | Orbital | Binding Energy (eV) |

| Gold | Au 4f₇/₂ | 85.0 - 86.0 |

| Gold | Au 4f₅/₂ | ~88.7 - 89.7 |

| Carbon | C 1s | ~284.8 |

| Nitrogen | N 1s | ~398.8 |

Note: Binding energies can be influenced by sample preparation and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to probe the local chemical environment of the carbon and nitrogen atoms within the cyanide ligands. While less common for this specific compound, ¹³C and ¹⁵N NMR can provide valuable structural information. Specific chemical shift values for K[Au(CN)₂] are not widely reported in the literature, which may be due to factors such as long relaxation times and the quadrupolar nature of the nitrogen nucleus. However, the expected chemical shift regions for metal-cyanide complexes are known.

Table 4: Expected NMR Chemical Shift Ranges for Metal Cyanide Complexes

| Nucleus | Chemical Shift Range (ppm) |

| ¹³C | 120 - 170 |

| ¹⁵N | 250 - 400 (relative to CH₃NO₂) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and research objectives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound(I).

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound(I) powder using an agate mortar and pestle.

-

Add approximately 200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Caption: Workflow for FT-IR analysis of K[Au(CN)₂] using the KBr pellet method.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound(I).

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound(I) powder onto a clean microscope slide or into a capillary tube.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample.

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

The resulting spectrum will show the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of this compound(I) in an aqueous solution.

Methodology:

-

Solution Preparation:

-

Accurately prepare a stock solution of this compound(I) in deionized water of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with deionized water to be used as the blank.

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the sample cuvette with the this compound(I) solution before filling it.

-

Measure the absorbance of each solution over the desired wavelength range (e.g., 200-400 nm).

-

Plot absorbance versus wavelength to identify the absorption maxima (λmax).

-

Caption: Workflow for UV-Vis spectroscopic analysis of aqueous K[Au(CN)₂] solutions.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and oxidation states of solid this compound(I).

Methodology:

-

Sample Preparation:

-

Mount the powdered this compound(I) sample onto a sample holder using double-sided conductive carbon tape.

-

Alternatively, press the powder into a clean indium foil.

-

Ensure the sample surface is flat and representative of the bulk material.

-

-

Instrument Setup:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic Al Kα or Mg Kα X-ray source.

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Au 4f, C 1s, N 1s, and K 2p regions.

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁵N NMR spectra of this compound(I).

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound(I) in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the isotopic abundance (natural abundance or enriched) and the spectrometer's sensitivity.

-

If using isotopically enriched K[Au(¹³CN)₂] or K[Au(C¹⁵N)₂], smaller sample quantities will be required.

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and match the probe for the ¹³C or ¹⁵N nucleus.

-

Lock and shim the magnetic field using the deuterated solvent signal.

-

-

Data Acquisition:

-

Acquire the NMR spectrum using appropriate pulse sequences. A simple one-pulse experiment is often sufficient.

-

Longer relaxation delays may be necessary due to the nature of the cyanide carbon and nitrogen.

-

Reference the chemical shifts to an appropriate internal or external standard.

-

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when combined, offers a holistic understanding of the sample.

Caption: Interrelationship of spectroscopic techniques and the information they provide.

This guide serves as a foundational resource for the spectroscopic analysis of this compound(I). For more specific applications, further optimization of the presented protocols may be necessary. Always adhere to laboratory safety protocols when handling cyanide-containing compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Potassium Dicyanoaurate(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanotechnology, with significant applications in diagnostics, therapeutics, and drug delivery. While chloroauric acid (HAuCl₄) is a commonly used precursor, potassium dicyanoaurate(I) (K[Au(CN)₂]) offers a stable and valuable alternative for AuNP synthesis.[1][2][3][4] The use of this gold(I) complex can influence the surface chemistry of the resulting nanoparticles, which is of particular interest for biomedical applications where surface functionalization is critical.[2][3][4]

These application notes provide an overview of the synthesis of AuNPs using this compound(I), detailed experimental protocols for two common reduction methods, and a summary of characterization techniques.

Data Presentation

Table 1: Comparative Overview of Gold Precursors for AuNP Synthesis

| Precursor | Common Reducing Agents | Typical Nanoparticle Size Range (nm) | Key Advantages | Key Disadvantages |

| This compound(I) (K[Au(CN)₂]) | Glycine (B1666218), Sodium Borohydride (B1222165) | 10 - 200 | Potential for unique surface properties; stable precursor.[1][2] | Less common method with fewer established protocols; potential toxicity of cyanide. |

| Tetrachloroauric Acid (HAuCl₄) | Sodium Citrate (B86180), Sodium Borohydride | 2 - 100 | Well-established and versatile methods (e.g., Turkevich, Brust-Schiffrin).[5][6] | Less stable than K[Au(CN)₂]. |

Table 2: Influence of Key Parameters on Gold Nanoparticle Characteristics (General Principles)

| Parameter | Effect on Nanoparticle Size | Effect on Nanoparticle Shape |

| Concentration of Reducing Agent | Higher concentration generally leads to smaller, more numerous particles due to rapid nucleation. | Can influence the final morphology; for instance, different shapes can be obtained by varying the ratio of reagents.[7] |

| Temperature | Higher temperatures can lead to smaller and more uniform nanoparticles. | Can affect the crystalline structure and final shape of the nanoparticles. |

| pH of the reaction mixture | Can influence the reduction potential of the reagents and the stability of the nanoparticles. | The speciation of gold complexes can be pH-dependent, leading to different nanoparticle shapes.[7][8] |

| Presence of Capping/Stabilizing Agents | Prevents aggregation and controls the final size of the nanoparticles. | Can direct the growth of nanoparticles into specific shapes. |

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles using this compound(I) and Glycine

This protocol describes a representative method for the synthesis of AuNPs where glycine acts as both the reducing and capping agent. This method is adapted from general principles of amino acid reduction of gold salts.[7][8]

Materials:

-

This compound(I) (K[Au(CN)₂])

-

Glycine

-

Deionized water (Milli-Q or equivalent)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

pH meter

Procedure:

-

Prepare a stock solution of this compound(I): Dissolve a precise amount of K[Au(CN)₂] in deionized water to achieve a final concentration of 1 mM.

-

Prepare a stock solution of Glycine: Dissolve a precise amount of glycine in deionized water to achieve a final concentration of 10 mM.

-

Reaction Setup: In a clean round-bottom flask, add a specific volume of the K[Au(CN)₂] stock solution and dilute with deionized water to the desired final volume. Place the flask in the heating mantle on the magnetic stirrer.

-

Initiate Reaction: While stirring vigorously, heat the K[Au(CN)₂] solution to boiling.

-

Add Reducing Agent: Rapidly inject the required volume of the glycine stock solution into the boiling K[Au(CN)₂] solution. The molar ratio of glycine to gold can be varied to control the nanoparticle size.

-

Reaction Progression: The solution will undergo a series of color changes, typically from colorless to a pale pink or purple, and finally to a ruby-red color, indicating the formation of spherical AuNPs.[9]

-

Reaction Completion and Cooling: Continue heating and stirring for 15-30 minutes after the final color change to ensure the reaction is complete. Then, turn off the heat and allow the solution to cool to room temperature with continued stirring.

-

Storage: Store the synthesized AuNP solution in a dark glass bottle at 4°C.

Protocol 2: Synthesis of Gold Nanoparticles using this compound(I) and Sodium Borohydride

This protocol utilizes a strong reducing agent, sodium borohydride, for the rapid synthesis of AuNPs.

Materials:

-

This compound(I) (K[Au(CN)₂])

-

Sodium borohydride (NaBH₄)

-

Sodium citrate (as a stabilizer)

-

Deionized water (Milli-Q or equivalent)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Prepare a stock solution of this compound(I): Dissolve K[Au(CN)₂] in deionized water to a final concentration of 0.25 mM.

-

Prepare a stabilizing solution: Prepare a 1% (w/v) solution of sodium citrate in deionized water.

-

Prepare a fresh solution of Sodium Borohydride: Immediately before use, prepare a 0.1 M solution of NaBH₄ in ice-cold deionized water. This solution is not stable and should be used promptly.

-

Reaction Setup: In a clean Erlenmeyer flask, combine the K[Au(CN)₂] stock solution and the sodium citrate solution. Place the flask in an ice bath on a magnetic stirrer and stir vigorously.

-

Initiate Reduction: While stirring, rapidly add a specific volume of the freshly prepared, ice-cold NaBH₄ solution to the gold solution. A rapid color change to reddish-pink or ruby-red should be observed, indicating the formation of AuNPs.[6][9]

-

Continue Stirring: Continue to stir the solution in the ice bath for an additional 30 minutes to ensure complete reduction and stabilization.

-

Storage: Store the synthesized AuNP solution in a dark glass bottle at 4°C.

Characterization of Synthesized Gold Nanoparticles

Standard techniques should be employed to characterize the size, shape, and optical properties of the synthesized AuNPs.

Table 3: Characterization Techniques for Gold Nanoparticles

| Technique | Information Obtained | Typical Observations for Spherical AuNPs |

| UV-Visible (UV-Vis) Spectroscopy | Confirmation of AuNP formation and information on size and aggregation state. | A characteristic Surface Plasmon Resonance (SPR) peak between 520-540 nm.[10][11] The peak position and width can indicate the average size and size distribution. |

| Transmission Electron Microscopy (TEM) | Direct visualization of nanoparticle size, shape, and morphology. | Images will show spherical particles. Statistical analysis of the images provides the average diameter and size distribution. |

| Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic diameter and size distribution of the nanoparticles in solution. | Provides the average hydrodynamic diameter, which is typically larger than the core size measured by TEM due to the hydration layer and any capping agents. |

| X-ray Diffraction (XRD) | Determination of the crystalline structure of the nanoparticles. | Diffraction peaks corresponding to the face-centered cubic (fcc) structure of gold. |

Mandatory Visualizations

Caption: Workflow for the synthesis of gold nanoparticles.